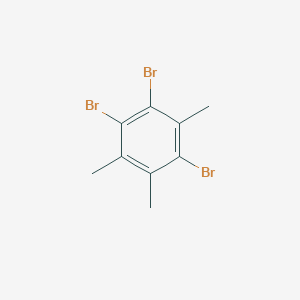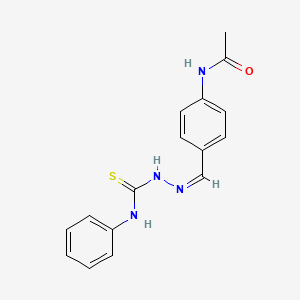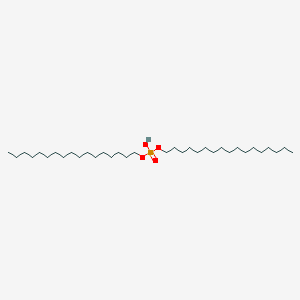
Diheptadecyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptadecyl phosphate is an organic compound with the molecular formula C34H71O4P. It is a type of phospholipid, which is a class of lipids that are a major component of all cell membranes. This compound is characterized by its long hydrocarbon chains and a phosphate group, making it amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diheptadecyl phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete esterification.
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors where heptadecanol and phosphoric acid are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diheptadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water, leading to the formation of heptadecanol and phosphoric acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
科学的研究の応用
Diheptadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of phospholipids in various chemical reactions.
Biology: Employed in the formation of artificial membranes for studying membrane dynamics and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
作用機序
Diheptadecyl phosphate exerts its effects primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the phosphate group interacts with hydrophilic environments. This dual interaction allows this compound to form micelles and bilayers, which are essential for its role in membrane formation and stabilization. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Dihexadecyl phosphate: Similar in structure but with shorter hydrocarbon chains.
Dicetyl phosphate: Another similar compound with slightly different hydrocarbon chain lengths.
Uniqueness
Diheptadecyl phosphate is unique due to its longer hydrocarbon chains, which provide distinct physical and chemical properties compared to other similar compounds. The longer chains result in higher melting points and different interactions with other molecules, making it suitable for specific applications where other phospholipids may not be as effective.
特性
CAS番号 |
146692-60-6 |
|---|---|
分子式 |
C34H71O4P |
分子量 |
574.9 g/mol |
IUPAC名 |
diheptadecyl hydrogen phosphate |
InChI |
InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-39(35,36)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36) |
InChIキー |
WOMBBIBNYSUCCH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)

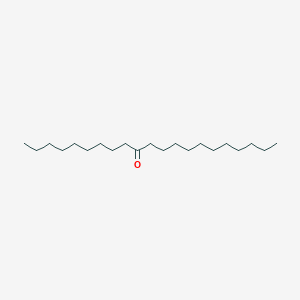


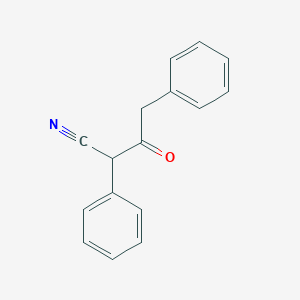
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

